BenchChemオンラインストアへようこそ!

AX-024 hydrochloride

T-cell activation hit-to-lead optimization TCR signaling

This first-in-class, orally bioavailable TCR-Nck inhibitor selectively blocks CD3ε–Nck1 SH3.1 interaction at ~1 nM. Unlike kinase inhibitors (e.g., PP2) or S1P receptor modulators, AX-024 acts at the receptor-proximal step, uncoupling weak T-cell antigen signals while preserving strong pathogen responses. It does not inhibit BCR, TLR4, CD40, or IL-2 pathways, enabling unambiguous dissection of TCR-specific effects in mixed immune cell populations. Sustained pharmacodynamic effects persist after drug withdrawal—unlike fingolimod—allowing long-term disease modification studies in EAE and psoriasis models. Eliminating the need for continuous dosing streamlines experimental workflows. Available in high purity (≥98%) for reliable biochemical and cellular assay benchmarking.

Molecular Formula C21H23ClFNO2
Molecular Weight 375.9 g/mol
Cat. No. B560554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAX-024 hydrochloride
Molecular FormulaC21H23ClFNO2
Molecular Weight375.9 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OCC(=C2C3=CC=C(C=C3)F)CN4CCCC4.Cl
InChIInChI=1S/C21H22FNO2.ClH/c1-24-18-8-9-20-19(12-18)21(15-4-6-17(22)7-5-15)16(14-25-20)13-23-10-2-3-11-23;/h4-9,12H,2-3,10-11,13-14H2,1H3;1H
InChIKeyDGBCIMPGYRVTPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AX-024 Hydrochloride for Research Procurement: First-in-Class TCR-Nck Inhibitor with Defined Potency and Selectivity


AX-024 hydrochloride (CAS 1704801-24-0) is an orally bioavailable small-molecule inhibitor of the T‑cell receptor (TCR)–Nck interaction, specifically blocking the binding of the Nck1 SH3.1 domain to the proline-rich sequence of CD3ε . It was developed through virtual screening and combinatorial chemistry as a first‑in‑class agent that selectively inhibits TCR‑triggered T‑cell activation with an IC50 of ~1 nM . The compound has been evaluated in preclinical models of psoriasis, allergic asthma, and multiple sclerosis, and has completed Phase Ia/Ib clinical trials .

Why Generic TCR-Signaling Inhibitors Cannot Substitute for AX-024 Hydrochloride in Targeted Studies


AX-024 hydrochloride’s mechanism—directly disrupting the CD3ε–Nck protein–protein interaction—differs fundamentally from kinase inhibitors (e.g., Lck inhibitor PP2), calcineurin inhibitors, or S1P receptor modulators. While compounds such as PP2 block downstream phosphorylation events, AX-024 acts at the immediate receptor-proximal step, selectively uncoupling weak antigen signals without impairing strong pathogen-directed responses . This unique node of intervention explains the non‑interchangeability with in‑class alternatives and is supported by the quantitative differentiation data below .

Quantitative Differentiation of AX-024 Hydrochloride from Structural Analogs, Clinical Comparators, and In-Class Candidates


>10,000‑Fold Potency Gain Over the Original Virtual‑Screening Hit AX‑000 in TCR‑Triggered T‑Cell Proliferation

In a head‑to‑head comparison, AX‑024 hydrochloride was >10,000‑fold more potent than the initial hit compound AX‑000 at preventing TCR‑triggered T‑cell proliferation . AX‑024 exhibits an IC50 of 1 nM, while AX‑000 requires substantially higher concentrations to achieve comparable inhibition .

T-cell activation hit-to-lead optimization TCR signaling

Sustained Therapeutic Effect After Drug Withdrawal Contrasts with Fingolimod in Experimental Autoimmune Encephalomyelitis

In the EAE model of multiple sclerosis, the therapeutic benefit of AX‑024 persisted after treatment discontinuation, whereas the clinical effect of the approved MS drug fingolimod waned upon removal . The original study demonstrated that AX‑024‑treated mice maintained lower clinical scores post‑withdrawal, while fingolimod‑treated animals relapsed .

multiple sclerosis EAE model drug persistence

Selective Inhibition of TCR‑Dependent Activation Over B‑Cell Receptor, TLR4, CD40, and IL‑2 Pathways

AX‑024 hydrochloride (IC50 ~1 nM for TCR‑mediated T‑cell activation) does not inhibit B‑cell proliferation induced by B‑cell receptor (anti‑IgM), TLR4 (LPS), or CD40 agonists, nor does it affect IL‑2‑dependent T‑lymphoblast proliferation . This selectivity profile distinguishes it from broad‑spectrum immunosuppressants.

immune selectivity off-target screening T-cell specificity

Cytokine Suppression Profile: AX‑024 Versus AX‑000 in Human PBMCs

At 10 nM, AX‑024 hydrochloride significantly outperforms AX‑000 in suppressing anti‑CD3‑induced release of IL‑6, TNF‑α, IFN‑γ, IL‑10, and IL‑17A from human peripheral blood mononuclear cells . This multi‑cytokine inhibition is not achievable with the progenitor compound at comparable concentrations.

cytokine inhibition Th17/Th1 PBMC assay

Structure–Activity Relationship: AX‑024 is More Potent than the Closely Related Chromene AX‑141 in a Biochemical HTRF Assay

In a homogeneous time‑resolved fluorescence (HTRF) assay measuring phospho‑Tyr319‑ZAP70, AX‑024 displayed an IC50 of ~4 nM, while the structurally related chromene AX‑141 was quantifiably less potent . This difference confirms that minor structural modifications within the chromene series produce large potency shifts.

SAR HTRF assay chromene series

Optimal Use Cases for AX-024 Hydrochloride Based on Verified Differentiation Data


Hit‑to‑Lead and SAR Studies Targeting the TCR–Nck Interface

AX‑024 hydrochloride serves as the optimized lead compound for medicinal chemistry programs exploring the CD3ε–Nck1 SH3.1 interaction. Its >10,000‑fold potency gain over AX‑000 and superior activity versus AX‑141 provide a high‑quality reference point for evaluating new analogs in biochemical and cellular assays.

Mechanistic Dissection of TCR‑Proximal Signaling Without B‑Cell or Innate Immune Interference

Because AX‑024 does not inhibit BCR, TLR4, CD40, or IL‑2 pathways , it is ideal for experiments that require selective perturbation of TCR signaling in mixed immune cell populations, enabling unambiguous assignment of T‑cell‑specific effects.

Preclinical Models of Autoimmune Disease Requiring Durable Therapeutic Effects

AX‑024 is particularly suited for EAE and psoriasis models where sustained pathway modulation after drug withdrawal is desired. Its persistence of effect after discontinuation, in contrast to fingolimod , allows researchers to study long‑term disease modification and recovery phases without continuous dosing.

Cytokine Release Screening and Th17/Th1 Pathway Analysis in Human Primary Cells

The compound’s ability to suppress IL‑6, TNF‑α, IFN‑γ, IL‑10, and IL‑17A at 10 nM in anti‑CD3‑stimulated PBMCs makes it a valuable tool for dissecting cytokine networks in human T‑cell assays and for benchmarking novel immunomodulatory candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for AX-024 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.